The primary application of Valdecoxib Impurity SC-77852 research is in the development and validation of analytical methods for its detection and quantification in Valdecoxib drug substance and pharmaceutical formulations. [] This is crucial for ensuring the quality and safety of Valdecoxib products by controlling impurity levels within acceptable limits.
Valdecoxib is synthesized from various precursors, and during its synthesis, several impurities, including Valdecoxib Impurity B, may form. These impurities are typically identified through high-performance liquid chromatography and other analytical techniques, which are essential for ensuring the purity of pharmaceutical compounds .
The synthesis of Valdecoxib Impurity B involves several chemical reactions starting from simpler organic molecules. One notable method includes the reaction of 3,4-diphenyl-5-methylisoxazole with chlorosulfonic acid, followed by ammonium hydroxide treatment to yield valdecoxib and its related impurities .
The synthesis typically involves:
Valdecoxib Impurity B has a complex molecular structure that can be analyzed using various spectroscopic techniques. The specific arrangement of atoms within the molecule influences its chemical properties and interactions.
The molecular formula and specific structural characteristics of Valdecoxib Impurity B are critical for understanding its reactivity and behavior in biological systems. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry provide detailed insights into its structure .
Valdecoxib Impurity B can participate in various chemical reactions typical of sulfonamide compounds. These reactions include nucleophilic substitutions and condensation reactions that may alter its structure or produce additional byproducts.
The reactions involving Valdecoxib Impurity B are often influenced by factors such as temperature, solvent choice, and reaction time. For instance, chlorosulfonation reactions require careful control of temperature to avoid decomposition of sensitive intermediates .
The mechanism of action for Valdecoxib Impurity B relates to its role in modulating cyclooxygenase activity, similar to valdecoxib. By inhibiting cyclooxygenase-2 enzymes, it reduces the production of inflammatory mediators.
Studies have shown that impurities like Valdecoxib Impurity B can impact the pharmacological profile of the parent compound, potentially altering therapeutic outcomes or side effects due to their interactions with biological targets .
Valdecoxib Impurity B exhibits specific physical properties such as melting point, solubility, and stability under various conditions. These properties are essential for determining how the impurity behaves during storage and formulation.
The chemical properties include reactivity with other compounds, stability in different pH environments, and potential degradation pathways. Analytical techniques such as high-performance liquid chromatography help quantify these properties effectively .
Valdecoxib Impurity B, chemically designated as C₃₂H₂₅N₃O₆S₂, is a dimeric impurity formed during the synthesis or storage of the cyclooxygenase-2 (COX-2) inhibitor valdecoxib. Its structure comprises two valdecoxib units linked via a sulfonamide bridge, resulting in the systematic name:
N-[4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl]-4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide [2] [10].
The molecule features two identical 5-methyl-3-phenylisoxazole rings, each connected to a benzenesulfonamide group. The central sulfonamide (–SO₂–NH–SO₂–) bridge creates a symmetric structure, contributing to its high molecular weight (611.69 g/mol) and limited solubility in aqueous solvents [5] [8].
Table 1: Molecular Identity of Valdecoxib Impurity B
Property | Value |
---|---|
Molecular Formula | C₃₂H₂₅N₃O₆S₂ |
Molecular Weight | 611.69 g/mol |
SMILES | Cc1onc(c1c1ccc(cc1)S(=O)(=O)NS(=O)(=O)c1ccc(cc1)c1c(C)onc1c1ccccc1)c1ccccc1 |
Key Functional Groups | Sulfonamide bridges, isoxazole rings, phenyl substituents |
The compound is universally identified by the CAS Registry Number 1373038-60-8, which facilitates unambiguous tracking in chemical databases and regulatory documents. Its IUPAC name adheres to substitutive nomenclature principles:
4-(5-Methyl-3-phenylisoxazol-4-yl)-N-({4-[(5-methyl-3-phenylisoxazol-4-yl)]phenyl}sulfonyl)benzenesulfonamide [7] [10].
Synonymous designations include Valdecoxib Dimer, Parecoxib Impurity 13, and Parecoxib Sodium Impurity 13, reflecting its role as a process-related impurity in valdecoxib-derived pharmaceuticals [2] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Critical absorption bands (cm⁻¹):
Mass Spectrometry:Electrospray ionization (ESI–MS/MS) in positive mode generates diagnostic fragments:
Table 2: Key Spectral Assignments
Technique | Signals/Fragments | Assignment |
---|---|---|
¹H NMR | δ 2.40 (s, 6H) | Methyl protons of isoxazole rings |
¹H NMR | δ 7.50–8.20 (m, 20H) | Aromatic protons |
IR | 1360–1340 cm⁻¹ | Asymmetric S=O stretch |
MS/MS | m/z 308.0 | Cleaved monomeric half + H |
While direct crystallographic studies of Valdecoxib Impurity B are not reported in the search results, powder X-ray diffraction (PXRD) principles applicable to similar sulfonamide-based polymorphs can be extrapolated:
Analytical Methods for Detection and Quantification
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8